molecular formula C9H9NO3-2 B1233381 L-tyrosinate(2-)

L-tyrosinate(2-)

Cat. No. B1233381
M. Wt: 179.17 g/mol
InChI Key: OUYCCCASQSFEME-QMMMGPOBSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-tyrosinate(2-) is the L-enantiomer of tyrosinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a L-tyrosinate(1-). It is an enantiomer of a D-tyrosinate(2-).

Scientific Research Applications

Biotechnological Synthesis

L-Tyrosinate is an aromatic amino acid with potential as a valuable precursor for various industrial and pharmaceutical applications. Biotechnological methods can produce L-tyrosinate from biomass feedstocks in environmentally friendly conditions. Different strategies for synthesizing L-tyrosinate using biocatalysts include employing microbes engineered through recombinant DNA technology and strain improvements. These methods offer an alternative to chemical production and focus on near carbon-free conditions (Lütke-Eversloh et al., 2007).

Role in Plant Metabolism and Derived Products

In plants, L-tyrosine serves as a precursor for various specialized metabolites with diverse physiological roles, including electron carriers and antioxidants. Some of these plant-derived natural products, like morphine and vitamin E, have significant uses in human medicine and nutrition. The pathways for L-tyrosine biosynthesis and catabolism in plants are distinct from those in microbes and animals, which supports the production of plant-specific metabolites derived from L-tyrosine (Schenck & Maeda, 2018).

Biotechnological Potential in Mushroom Tyrosinases

Mushroom tyrosinases have shown significant biotechnological potential in applications like producing L-DOPA from L-tyrosine and creating cross-linked protein networks for novel food additives. However, more research is needed for their full biotechnological realization, including studies on their production, recovery, and immobilization (Faria et al., 2007).

Derivatization of L-Tyrosine

L-Tyrosine derivatives have applications in pharmaceutical, food, and cosmetics industries. Recent advances in enzyme-catalyzed L-tyrosine derivatization have led to the production of various chemicals, such as L-3,4-dihydroxyphenylalanine and tyramine. This review summarizes typical L-tyrosine derivatizations, strategies in biosynthesis, and future perspectives on industrial applications (Tan et al., 2020).

Production of L-Tyrosine in Microbes

Various microbial strains have been developed for the efficient production of L-tyrosine, often involving genetic manipulations to improve yield. Strategies include elimination of negative feedback control in key pathway enzymes and increasing the supply of aromatic precursors. Recent developments have further enhanced the utilization of L-tyrosine as a substrate for microbial and enzymatic conversion into valuable products (Chávez-Béjar et al., 2012).

Potential Biomaterial Applications

L-Tyrosine-derived polymers have been extensively researched as potential biomaterials. These polymers, synthesized from tyrosine dipeptide derivatives, are being investigated for orthopedic applications and drug delivery systems. Their properties, including biodegradability, make them promising candidates for various biomedical applications (Bourke & Kohn, 2003).

Cognitive Enhancement

L-Tyrosine supplementation has been studied for its potential to enhance cognitive control functions, such as working memory updating. Research suggests that L-Tyrosine could selectively target cognitive-control operations, implying its role as a cognitive enhancer (Colzato et al., 2013).

properties

Product Name

L-tyrosinate(2-)

Molecular Formula

C9H9NO3-2

Molecular Weight

179.17 g/mol

IUPAC Name

(2S)-2-amino-3-(4-oxidophenyl)propanoate

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m0/s1

InChI Key

OUYCCCASQSFEME-QMMMGPOBSA-L

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-]

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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